molecular formula C16H16ClNO B291470 2-(4-chlorophenyl)-N-(4-ethylphenyl)acetamide

2-(4-chlorophenyl)-N-(4-ethylphenyl)acetamide

Cat. No. B291470
M. Wt: 273.75 g/mol
InChI Key: RNYRZQOXQZDZOV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(4-ethylphenyl)acetamide, also known as Etizolam, is a thienodiazepine drug that has gained popularity in recent years due to its anxiolytic and sedative effects. It is a derivative of benzodiazepine and is commonly used in the treatment of anxiety disorders, insomnia, and panic attacks.

Mechanism of Action

2-(4-chlorophenyl)-N-(4-ethylphenyl)acetamide works by enhancing the activity of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is an inhibitory neurotransmitter that reduces the activity of neurons in the brain, leading to a calming effect. 2-(4-chlorophenyl)-N-(4-ethylphenyl)acetamide binds to the GABA-A receptor, which increases the activity of GABA, resulting in anxiolytic and sedative effects.
Biochemical and Physiological Effects:
2-(4-chlorophenyl)-N-(4-ethylphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to reduce anxiety levels, induce sedation, and improve sleep quality. It also has muscle relaxant properties and can reduce muscle spasms and stiffness. 2-(4-chlorophenyl)-N-(4-ethylphenyl)acetamide has a relatively short half-life, which means that it is quickly eliminated from the body.

Advantages and Limitations for Lab Experiments

2-(4-chlorophenyl)-N-(4-ethylphenyl)acetamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and has a well-established mechanism of action. It has also been extensively studied, which means that there is a large body of research available on its effects. However, there are also limitations to its use in lab experiments. 2-(4-chlorophenyl)-N-(4-ethylphenyl)acetamide can be difficult to dose accurately, and its effects can vary depending on the individual. It also has a potential for abuse and dependence, which can complicate research studies.

Future Directions

There are a number of future directions for research on 2-(4-chlorophenyl)-N-(4-ethylphenyl)acetamide. One area of interest is its potential as an anticonvulsant and muscle relaxant. There is also interest in its use in the treatment of alcohol withdrawal syndrome. Additionally, research is needed to better understand the potential for abuse and dependence associated with 2-(4-chlorophenyl)-N-(4-ethylphenyl)acetamide, as well as its long-term effects on cognitive function and memory.

Synthesis Methods

2-(4-chlorophenyl)-N-(4-ethylphenyl)acetamide can be synthesized by the reaction of 2-aminobenzophenone with 4-chlorobenzaldehyde in the presence of sodium triacetoxyborohydride. The resulting intermediate is then treated with acetic anhydride and acetic acid to produce 2-(4-chlorophenyl)-N-(4-ethylphenyl)acetamide.

Scientific Research Applications

2-(4-chlorophenyl)-N-(4-ethylphenyl)acetamide has been extensively studied for its anxiolytic and sedative effects. It has been found to be effective in the treatment of anxiety disorders, insomnia, and panic attacks. Research has also been conducted on its potential as an anticonvulsant, muscle relaxant, and hypnotic agent.

properties

Molecular Formula

C16H16ClNO

Molecular Weight

273.75 g/mol

IUPAC Name

2-(4-chlorophenyl)-N-(4-ethylphenyl)acetamide

InChI

InChI=1S/C16H16ClNO/c1-2-12-5-9-15(10-6-12)18-16(19)11-13-3-7-14(17)8-4-13/h3-10H,2,11H2,1H3,(H,18,19)

InChI Key

RNYRZQOXQZDZOV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Cl

Origin of Product

United States

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